L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, essential for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific amino acids can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.
Scientific Research Applications
L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the peptide’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-seryl-L-lysyl-L-tyrosyl-N~5~-(diaminomethylene)-L-ornithine
- L-Threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-L-lysyl-L-tyrosyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
920015-77-6 |
---|---|
Molecular Formula |
C52H82N12O10 |
Molecular Weight |
1035.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H82N12O10/c1-30(2)26-38(60-45(67)37(17-12-24-57-52(55)56)58-47(69)39(28-34-19-21-35(65)22-20-34)59-44(66)36(54)16-10-11-23-53)46(68)61-40(27-31(3)4)50(72)64-25-13-18-42(64)48(70)63-43(32(5)6)49(71)62-41(51(73)74)29-33-14-8-7-9-15-33/h7-9,14-15,19-22,30-32,36-43,65H,10-13,16-18,23-29,53-54H2,1-6H3,(H,58,69)(H,59,66)(H,60,67)(H,61,68)(H,62,71)(H,63,70)(H,73,74)(H4,55,56,57)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
PCPHTDKOHIFAMU-AQJXLSMYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.